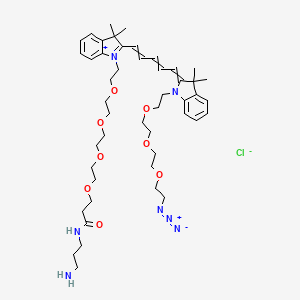

N-(azide-PEG3)-N'-(Amine-C3-PEG4)-Cy5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(azide-PEG3)-N’-(Amine-C3-PEG4)-Cy5” is a bifunctional compound that combines a polyethylene glycol (PEG) linker with an azide group on one end and an amine group on the other end, conjugated to a cyanine dye (Cy5). This compound is commonly used in bioconjugation and labeling applications due to its water solubility, stability, and fluorescence properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(azide-PEG3)-N’-(Amine-C3-PEG4)-Cy5” typically involves the following steps:

PEGylation: The PEG linker is synthesized by polymerizing ethylene oxide.

Functionalization: The PEG linker is functionalized with azide and amine groups through nucleophilic substitution reactions.

Conjugation: The functionalized PEG linker is conjugated to the Cy5 dye using carbodiimide chemistry.

Industrial Production Methods

Industrial production of this compound involves large-scale polymerization and functionalization processes, followed by purification using chromatography techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Click Chemistry: The azide group undergoes cycloaddition reactions with alkynes in the presence of a copper catalyst.

Amide Bond Formation: The amine group reacts with carboxylic acids or activated esters to form amide bonds.

Common Reagents and Conditions

Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts.

Amide Bond Formation: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used as coupling agents.

Major Products Formed

Triazoles: Formed from the cycloaddition of azides and alkynes.

Amides: Formed from the reaction of amines with carboxylic acids or esters.

Scientific Research Applications

Chemistry

Bioconjugation: Used to link biomolecules such as proteins and nucleic acids.

Fluorescent Labeling: Utilized in fluorescence microscopy and flow cytometry.

Biology

Cell Imaging: Enables visualization of cellular structures and processes.

Protein Labeling: Facilitates the study of protein interactions and functions.

Medicine

Drug Delivery: Enhances the solubility and stability of therapeutic agents.

Diagnostics: Used in the development of diagnostic assays and imaging agents.

Industry

Material Science: Applied in the synthesis of functionalized polymers and nanomaterials.

Biotechnology: Used in the development of biosensors and bioassays.

Mechanism of Action

The compound exerts its effects through the following mechanisms:

Fluorescence: The Cy5 dye emits fluorescence upon excitation, allowing for visualization and detection.

Bioconjugation: The azide and amine groups enable the compound to form stable covalent bonds with target molecules, facilitating labeling and detection.

Comparison with Similar Compounds

Similar Compounds

N-(azide-PEG3)-N’-(Amine-C3-PEG4)-Cy3: Similar structure but with a Cy3 dye instead of Cy5.

N-(azide-PEG3)-N’-(Amine-C3-PEG4)-FITC: Contains a fluorescein isothiocyanate (FITC) dye instead of Cy5.

Uniqueness

Fluorescence Properties: Cy5 has a longer excitation and emission wavelength compared to Cy3 and FITC, making it suitable for applications requiring deep tissue penetration and reduced background fluorescence.

Stability: The PEG linker provides enhanced stability and solubility, making it more suitable for biological applications.

Properties

Molecular Formula |

C47H70ClN7O8 |

|---|---|

Molecular Weight |

896.6 g/mol |

IUPAC Name |

N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride |

InChI |

InChI=1S/C47H69N7O8.ClH/c1-46(2)39-13-8-10-15-41(39)53(23-27-58-31-35-61-34-30-57-26-22-51-52-49)43(46)17-6-5-7-18-44-47(3,4)40-14-9-11-16-42(40)54(44)24-28-59-32-36-62-38-37-60-33-29-56-25-19-45(55)50-21-12-20-48;/h5-11,13-18H,12,19-38,48H2,1-4H3;1H |

InChI Key |

HEHYWAHYIBFKTR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)NCCCN)C.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3aR,4R)-6-methoxy-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11827305.png)

![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11827309.png)

![tert-Butyl (3-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-8-yl)carbamate](/img/structure/B11827336.png)

![2-(Dibenzo[b,d]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11827344.png)

![(1R,4R,5S,7R)-5-[tert-butyl(dimethyl)silyl]oxy-7-[(3R)-3-[tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B11827361.png)

![(4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine](/img/structure/B11827371.png)

![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)